molecular formula C30H28Si B6360178 Bis(4-methylfluoren-9-yl)dimethylsilane CAS No. 186131-57-7

Bis(4-methylfluoren-9-yl)dimethylsilane

Cat. No.: B6360178
CAS No.: 186131-57-7
M. Wt: 416.6 g/mol
InChI Key: JXSVLTKWVMFFTK-UHFFFAOYSA-N
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Description

Bis(4-methylfluoren-9-yl)dimethylsilane is an organosilicon compound characterized by the presence of two 4-methylfluorenyl groups attached to a central dimethylsilane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 4-methylfluorene with a silicon-containing reagent. One common method is the hydrosilylation reaction, where 4-methylfluorene is reacted with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions typically include moderate temperatures (around 60-80°C) and a solvent like toluene or hexane to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methylfluoren-9-yl)dimethylsilane has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and copolymers with unique optical and electronic properties.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties.

    Bio-imaging: Utilized as a fluorescent probe in biological imaging applications.

    Sensors: Incorporated into sensor materials for detecting various chemical and biological analytes.

Mechanism of Action

The mechanism by which Bis(4-methylfluoren-9-yl)dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive silicon and fluorene groups. The compound can interact with different molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation, oxidation, and substitution. These interactions often involve the formation of covalent bonds, leading to the modification of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methylfluoren-9-yl)dimethylsilane is unique due to the presence of 4-methylfluorenyl groups, which impart distinct optical and electronic properties. This makes it particularly useful in applications requiring luminescent materials and in the development of advanced electronic devices .

Properties

IUPAC Name

dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSVLTKWVMFFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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